methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of benzyl and acetamido groups further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, pyrimidine derivatives, and benzyl compounds. The key steps in the synthesis may involve:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve nucleophilic substitution reactions.
Acetamido Group Addition: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound shares a similar ester functional group but has a different core structure.
3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound has a similar pyrimidine core but differs in the substituents and overall structure.
Uniqueness
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the pyrido[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
CGWVYVSCRDMKMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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